An In-Depth Technical Guide to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate: Structure, Properties, and Applications
An In-Depth Technical Guide to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate: Structure, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of a key fluorinated organophosphate.
Abstract
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate (THFP) is a highly fluorinated organophosphate ester that has garnered significant interest for its unique physicochemical properties. Its primary utility lies in its exceptional thermal stability and non-flammable nature, which has led to its adoption as a high-performance flame retardant, particularly in the demanding environment of lithium-ion battery electrolytes. This technical guide provides a comprehensive overview of THFP, from its molecular architecture and synthesis to its detailed spectroscopic and thermal characterization. We will delve into its key applications and provide insights into the safety and handling considerations for this compound. This document is intended to be a valuable resource for scientists and engineers working with or considering the use of this specialized fluorinated phosphate.
Chemical Structure and Synthesis
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate is characterized by a central phosphate group bonded to three bulky, electron-withdrawing hexafluoroisopropyl groups. This high degree of fluorination is the primary contributor to its distinctive properties.
Molecular Formula: C₉H₃F₁₈O₄P[1]
Molecular Weight: 548.06 g/mol [1]
CAS Number: 66489-68-7[1]
Synonyms: Tris(1,1,1,3,3,3-hexafluoroisopropyl) phosphate, Phosphoric acid tris(1,1,1,3,3,3-hexafluoro-2-propyl) ester[1]
graph "Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate" {
layout=neato;
node [shape=plaintext];
P [label="P", pos="0,0!"];
O1 [label="O", pos="-1,1!"];
O2 [label="O", pos="1,1!"];
O3 [label="O", pos="0,-1!"];
O4 [label="=O", pos="0,1.5!"];
C1 [label="CH", pos="-2,2!"];
C2 [label="CH", pos="2,2!"];
C3 [label="CH", pos="0,-2!"];
CF3_1a [label="CF3", pos="-3,3!"];
CF3_1b [label="CF3", pos="-1,3!"];
CF3_2a [label="CF3", pos="1,3!"];
CF3_2b [label="CF3", pos="3,3!"];
CF3_3a [label="CF3", pos="-1,-3!"];
CF3_3b [label="CF3", pos="1,-3!"];
}
Figure 2: General synthesis workflow for Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate.
Physicochemical Properties
The physical and chemical properties of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate are largely dictated by its highly fluorinated structure. The strong electron-withdrawing nature of the trifluoromethyl groups influences its polarity, solubility, and thermal stability.
Property Value Reference Appearance White to off-white crystalline solid Molecular Formula C₉H₃F₁₈O₄P [1] Molecular Weight 548.06 g/mol [1] Melting Point ~32 °C Boiling Point 72 °C @ 1.6 kPa Density Not available Solubility Soluble in many organic solvents
Spectroscopic Characterization
The structural elucidation of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate is confirmed through various spectroscopic techniques. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A single multiplet, likely a septet of septets or a more complex pattern due to coupling with both the fluorine and phosphorus nuclei, would be observed for the methine proton (-CH) of the hexafluoroisopropyl group. The chemical shift of this proton is anticipated to be significantly downfield due to the strong deshielding effect of the adjacent trifluoromethyl groups and the phosphate ester linkage. Based on data for similar hexafluoroisopropyl esters, this signal is expected in the range of δ 5.7-5.9 ppm.[2]
-
¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this molecule. All eighteen fluorine atoms are chemically equivalent due to the free rotation around the C-C and C-O bonds. Therefore, a single signal is expected for the -CF₃ groups. This signal will likely appear as a doublet due to coupling with the adjacent methine proton. The chemical shift is expected to be in the typical range for CF₃ groups, around -70 to -80 ppm relative to CFCl₃.[3][4]
-
³¹P NMR: The phosphorus-31 NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For a phosphate triester, a single resonance is expected. The chemical shift will be influenced by the electron-withdrawing hexafluoroisopropyl groups. Phosphate esters typically resonate in a well-defined region of the ³¹P NMR spectrum, and for this compound, a signal in the upfield region (negative chemical shift) relative to 85% H₃PO₄ is anticipated.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate will be dominated by strong absorptions corresponding to the P=O, P-O-C, and C-F bonds.
-
P=O Stretch: A strong, sharp absorption band is expected in the region of 1250-1350 cm⁻¹, characteristic of the phosphoryl group.
-
P-O-C Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected in the 1000-1100 cm⁻¹ region.
-
C-F Stretch: Very strong and broad absorption bands due to the numerous C-F bonds will be present in the region of 1100-1300 cm⁻¹. These may overlap with the P=O and P-O-C stretches, creating a complex and intense absorption pattern in this region.[8][9][10][11][12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of organophosphates can be complex due to rearrangements and multiple fragmentation pathways.[13][14][15] For Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate, the molecular ion peak (M⁺) at m/z 548 may be observed, though it could be of low intensity. Common fragmentation pathways for phosphate esters include cleavage of the P-O and C-O bonds. Key fragment ions may include those resulting from the loss of one or more hexafluoroisopropoxy groups or the hexafluoroisopropene radical. A characteristic fragment ion for alkyl and halogenated organophosphate flame retardants is often [H₄PO₄]⁺ at m/z 99.[16][17]
Thermal Analysis
The high thermal stability of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate is a cornerstone of its utility as a flame retardant.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of a material. For Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate, a high onset temperature for decomposition is expected, likely above 200 °C in an inert atmosphere. The thermal degradation of organophosphorus flame retardants often proceeds via elimination reactions.[18] The fluorinated nature of this compound is expected to contribute to its high thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other phase transitions. As a crystalline solid, Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate will exhibit a sharp endothermic peak corresponding to its melting point around 32 °C. DSC can also provide information about the purity of the sample.
Applications
The unique combination of high fluorine content, thermal stability, and non-flammability makes Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate a valuable material in several high-performance applications.
Flame Retardant in Lithium-Ion Batteries
The primary and most investigated application of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate is as a flame-retardant additive in the electrolytes of lithium-ion batteries. Conventional lithium-ion battery electrolytes are composed of flammable organic carbonates, posing a significant safety risk. The addition of THFP to the electrolyte can significantly suppress its flammability without severely compromising the electrochemical performance of the battery. Its high thermal stability ensures it does not decompose during normal battery operation.
Other Potential Applications
Given its properties, THFP could also find use in other areas requiring high thermal stability and flame retardancy, such as:
-
High-performance polymers and composites
-
Specialty lubricants and hydraulic fluids
-
Electronic components and coatings
Safety and Handling
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate is classified as a substance that is not hazardous according to the Globally Harmonized System (GHS). However, as with all chemicals, appropriate safety precautions should be taken.
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from heat and sources of ignition.
While this specific compound is not classified as hazardous, it is important to note that some organophosphate flame retardants have been associated with potential health and environmental concerns. More research is needed to fully understand the toxicological profile of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate.
Experimental Protocol: Synthesis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate
This protocol is based on the general synthetic method described in the literature.[19]
Materials:
-
1,1,1,3,3,3-Hexafluoro-2-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Phosphoryl chloride (POCl₃)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Figure 3: Step-by-step experimental workflow for the synthesis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate.
Procedure:
-
Preparation of Sodium Hexafluoroisopropoxide: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser connected to a nitrogen or argon line, suspend sodium hydride (3.3 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (3.0 equivalents) in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Condensation Reaction: Cool the freshly prepared sodium hexafluoroisopropoxide solution back to 0 °C. Slowly add a solution of phosphoryl chloride (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. A white precipitate of sodium chloride will form.
-
Reaction Work-up: After the addition of phosphoryl chloride is complete, allow the reaction mixture to warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane to yield a white crystalline solid.
Conclusion
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate is a specialty chemical with a unique set of properties derived from its highly fluorinated structure. Its primary role as a non-flammable additive in lithium-ion battery electrolytes highlights its potential to enhance the safety of energy storage devices. This guide has provided a comprehensive overview of its chemical structure, synthesis, and characterization, which should serve as a valuable resource for researchers and professionals in the field. Further research into its toxicological profile and exploration of new applications will undoubtedly expand the utility of this interesting molecule.
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